molecular formula C12H15FN2O2 B2953465 N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide CAS No. 37163-39-6

N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide

Cat. No. B2953465
CAS RN: 37163-39-6
M. Wt: 238.262
InChI Key: HSBJNCQQHMUVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide” is a complex organic molecule. It contains a fluorophenyl group, a morpholinyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 4-fluorophenyl group would likely contribute to the aromaticity of the molecule, while the morpholinyl group would introduce a cyclic ether component .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorophenyl and morpholinyl groups could potentially make this compound reactive towards certain nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, while the morpholinyl group could contribute to its polarity .

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

A study on thiazolyl N-benzyl-substituted acetamide derivatives, related to N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide, revealed their synthesis and evaluation for Src kinase inhibitory activities. These compounds showed promise in inhibiting cell proliferation of human colon carcinoma, breast carcinoma, and leukemia cells. Specifically, a 4-fluorobenzylthiazolyl derivative exhibited significant inhibition in cell proliferation, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Asal Fallah-Tafti et al., 2011).

Broad-Spectrum Antifungal Agents

Another research effort identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents against Candida and Aspergillus species. The development of these compounds highlighted the importance of structural modifications for improving plasmatic stability while maintaining in vitro antifungal activity. These findings suggest the utility of morpholin-4-yl acetamide derivatives in developing new antifungal therapies (D. Bardiot et al., 2015).

Corrosion Inhibition

The inhibitory effect of N-[morpholin-4-yl(phenyl)methyl]acetamide (MPA) on mild steel in hydrochloric acid solution was explored, demonstrating more than 90% inhibition efficiency at specific concentrations. This study indicates the potential application of such compounds in corrosion inhibition, offering a promising approach to protecting metals against corrosive environments (A. Nasser & M. A. Sathiq, 2016).

Antimicrobial Activity

Mannich base derivatives of N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide were synthesized and evaluated for their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents. The study underscores the versatility of these compounds in addressing various microbial infections (A. Idhayadhulla et al., 2014).

Future Directions

The study of this compound could potentially contribute to various fields, depending on its properties and activities. It could be of interest in medicinal chemistry, materials science, or other areas of research .

properties

IUPAC Name

N-(4-fluorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBJNCQQHMUVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-fluorophenyl)-2-(morpholin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.